molecular formula C8H11BrN2O3S B13017101 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid

5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid

Cat. No.: B13017101
M. Wt: 295.16 g/mol
InChI Key: CMNSISVWEGDRQA-UHFFFAOYSA-N
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Description

5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid ( 1352541-22-0) is a high-value chemical intermediate with the molecular formula C8H11BrN2O3S and a molecular weight of 295.15 g/mol . This compound is a multifunctional pyridine derivative that integrates bromo, sulfonic acid, and isopropylamino functional groups on a single aromatic ring system. This specific structure classifies it as a specialized building block, primarily used in research and development for synthesizing more complex molecules. While its exact mechanistic role is application-dependent, its molecular architecture suggests its utility in pharmaceutical chemistry, particularly in the exploration of new active compounds where the pyridine core acts as a key scaffold. The presence of multiple reactive sites makes it a versatile precursor for further chemical modifications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can inquire about current stock availability and cold-chain shipping options .

Properties

Molecular Formula

C8H11BrN2O3S

Molecular Weight

295.16 g/mol

IUPAC Name

5-bromo-4-(propan-2-ylamino)pyridine-3-sulfonic acid

InChI

InChI=1S/C8H11BrN2O3S/c1-5(2)11-8-6(9)3-10-4-7(8)15(12,13)14/h3-5H,1-2H3,(H,10,11)(H,12,13,14)

InChI Key

CMNSISVWEGDRQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=NC=C1S(=O)(=O)O)Br

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Derivative

  • Starting from a suitable pyridine precursor, selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled temperature.
  • Reaction solvents typically include polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
  • Temperature control (0–30 °C) is critical to avoid polybromination or side reactions.
  • The brominated intermediate, 5-bromopyridine derivative, is isolated by extraction and purified by recrystallization or chromatography.

Amination with Isopropylamine

  • The 4-position amination is performed by nucleophilic aromatic substitution or Buchwald–Hartwig amination using isopropylamine.
  • Catalysts such as palladium complexes or copper iodide with bases like potassium carbonate are employed to facilitate the amination.
  • Typical solvents include isopropanol or acetonitrile.
  • Reaction temperatures range from ambient to 100 °C, often under inert atmosphere (nitrogen) to prevent oxidation.
  • The product, 4-(isopropylamino)-5-bromopyridine, is purified by filtration and washing with ethanol or recrystallization.

Sulfonation at the 3-Position

  • Sulfonation is carried out by treating the aminated bromopyridine with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.
  • The reaction is typically performed at low temperatures (0–10 °C) to control regioselectivity and prevent over-sulfonation.
  • After sulfonation, the reaction mixture is quenched with water or ice, and the sulfonic acid derivative is isolated by filtration or extraction.
  • Purification involves recrystallization from suitable solvents to obtain high-purity 5-bromo-4-(isopropylamino)pyridine-3-sulfonic acid.
Step Reagents/Conditions Solvent(s) Temperature (°C) Yield (%) Notes
Bromination NBS or Br2, DMF or DCM DMF, DCM 0–30 75–85 Controlled addition, avoid excess bromine
Amination Isopropylamine, Pd catalyst or CuI, K2CO3 Isopropanol, Acetonitrile 25–100 70–80 Inert atmosphere, 6 h reaction time
Sulfonation Chlorosulfonic acid or SO3 complex None or inert solvent 0–10 65–75 Quench carefully, control exotherm
  • The use of polar aprotic solvents in bromination enhances regioselectivity and yield.
  • Amination catalyzed by copper iodide with potassium carbonate in isopropanol provides a cost-effective and scalable route.
  • Sulfonation requires careful temperature control to avoid sulfonation at undesired positions.
  • Purification by recrystallization from ethanol or water yields a product suitable for pharmaceutical applications.
  • The overall synthetic route is environmentally friendly, avoids harsh conditions, and uses commercially available reagents.

The preparation of this compound involves a three-step synthetic sequence: selective bromination, catalytic amination with isopropylamine, and controlled sulfonation. Each step requires optimization of reaction conditions to maximize yield and purity. Analytical techniques confirm the structure and quality of the final product. This synthetic approach is practical for research and industrial scale production, providing a high-purity compound for further chemical or biological applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced derivatives of the compound.

    Coupling Products: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

Pharmaceuticals

5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid has shown potential in drug development, particularly as a ligand for metabotropic glutamate receptors (mGluRs). Research indicates that compounds targeting mGluRs can be effective in treating neurological disorders such as anxiety, depression, and Parkinson's disease .

Case Study: mGluR Modulation
A study demonstrated that mGluR inhibitors could reduce symptoms associated with Levodopa-induced dyskinesias in Parkinson's disease models. The compound's ability to modulate receptor activity positions it as a candidate for further investigation in therapeutic applications .

Analytical Chemistry

The compound serves as a standard in analytical chemistry due to its well-defined chemical properties. It can be utilized in various chromatographic techniques for the separation and identification of other compounds.

Application Example: Liquid Chromatography
In liquid chromatography, this compound can be used as a derivatization agent to enhance the detection sensitivity of amino acids and other analytes .

Agricultural Chemistry

Its properties may also extend to agricultural chemistry, where it could play a role in developing herbicides or pesticides. The sulfonic acid group enhances the compound's polarity, potentially improving its efficacy as an agrochemical agent.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameUnique Features
5-Chloro-4-(isopropylamino)pyridine-3-sulfonic acidChlorine substitution enhances lipophilicity
This compound Bromine introduces different electronic properties
4-Aminopyridine-3-sulfonic acidLacks isopropyl group; simpler structure

The presence of bromine in this compound alters its electronic properties compared to its chloro analog, potentially influencing its biological activity and interactions with target proteins.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a reactant in substitution and coupling reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Position and Functional Groups

5-Bromo-4-(dimethylamino)pyridine-3-sulfonic Acid
  • Key Differences: Dimethylamino vs. isopropylamino: The dimethylamino group (Me₂N) is smaller and less sterically hindered than isopropylamino (iPrNH). This difference may reduce steric hindrance in reactions and increase solubility in polar solvents for the dimethylamino derivative . Safety Profile: The dimethylamino variant has documented health hazards, including acute toxicity (oral, dermal) and environmental risks (aquatic toxicity).
B. 2-Bromopyridine (CAS 109-04-6)
  • Key Differences :
    • Substituent Position : Bromine at position 2 (vs. position 5) alters electronic effects, directing electrophilic substitution to different ring positions.
    • Lack of Sulfonic Acid/Amine Groups : Simpler structure reduces hydrophilicity (water solubility likely lower) and eliminates ionic interactions. Safety data emphasize flammability and inhalation risks, contrasting with the sulfonic acid’s corrosivity .
5-Bromo-2-chloropyrimidin-4-amine
  • Key Differences :
    • Pyrimidine vs. Pyridine Ring : The pyrimidine core (two nitrogen atoms) increases electron deficiency, enhancing reactivity toward nucleophilic attack compared to pyridine.
    • Crystal Packing : Hydrogen bonding via amine groups (N–H···N) creates 2D networks in the pyrimidine derivative, whereas the sulfonic acid group in the target compound may form stronger ionic or hydrogen-bonded networks, influencing melting points and solubility .

Physicochemical Properties (Inferred)

Compound Molecular Weight Water Solubility Melting Point Reactivity Highlights
5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid ~335 (estimated) High (sulfonic acid) Likely >200°C Acid-catalyzed reactions, halogen bonding
5-Bromo-4-(dimethylamino)pyridine-3-sulfonic acid ~307 Moderate Not reported Amine-mediated nucleophilic substitution
2-Bromopyridine 158 Low 54–56°C Electrophilic substitution at C3/C5
5-Bromo-2-chloropyrimidin-4-amine 224 Low (organic solvents) 460–461 K Nucleophilic aromatic substitution

Biological Activity

5-Bromo-4-(isopropylamino)pyridine-3-sulfonic acid is a compound of significant interest in pharmaceutical research due to its unique chemical structure and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₀BrN₃O₃S and features a bromine atom at the 5-position, an isopropylamino group at the 4-position, and a sulfonic acid group at the 3-position of the pyridine ring. These functional groups contribute to its reactivity and biological properties. The sulfonic acid group enhances solubility in aqueous environments, while the bromine atom allows for nucleophilic substitution reactions, making it versatile in synthetic applications .

Mechanisms of Biological Activity

Research indicates that this compound exhibits antibacterial and antifungal properties. Its mechanism of action may involve the inhibition of specific enzymes or cellular processes critical for microbial growth. Preliminary studies suggest interactions with biological targets involved in disease pathways, although detailed mechanisms remain to be fully elucidated .

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes essential for bacterial metabolism.
  • Cellular Interaction : Its structural similarity to other bioactive pyridine derivatives suggests potential binding to receptors or enzymes involved in various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
5-Bromopyridine-3-sulfonic acidBromine at 5-position, sulfonic acid at 3-positionLacks isopropylamino group
4-AminopyridineAmino group at 4-positionNo halogen or sulfonic acid functionality
2-AminopyridineAmino group at 2-positionDifferent position of amino group
Pyridine-3-sulfonic acidSulfonic acid at 3-positionNo halogen substitution

This compound's unique combination of functional groups may enhance its biological activity compared to these similar compounds, positioning it as a valuable candidate for further pharmacological exploration .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of various bacterial strains. The minimal inhibitory concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting potential as a novel antimicrobial agent.
  • Enzyme Interaction Studies : Research involving enzyme assays indicated that this compound could effectively inhibit key enzymes involved in bacterial metabolism, supporting its role as a candidate for drug development targeting resistant strains .

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